molecular formula C9H7BrO2 B13991945 6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one

6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one

Cat. No.: B13991945
M. Wt: 227.05 g/mol
InChI Key: UDMRRIOGDZFSES-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by a bromomethyl group attached to the benzofuran ring, making it a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one typically involves the bromination of a precursor compound. One common method is the radical bromination of 2,3-dihydro-1-benzofuran-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the recovery and recycling of solvents and reagents can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde.

Scientific Research Applications

6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one is unique due to its benzofuran core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications where the benzofuran structure is beneficial.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

6-(bromomethyl)-3H-1-benzofuran-2-one

InChI

InChI=1S/C9H7BrO2/c10-5-6-1-2-7-4-9(11)12-8(7)3-6/h1-3H,4-5H2

InChI Key

UDMRRIOGDZFSES-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CBr)OC1=O

Origin of Product

United States

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